molecular formula C9H11NO5S B014144 3-(Acetylthio)propionic acid N-succinimidyl ester

3-(Acetylthio)propionic acid N-succinimidyl ester

Cat. No.: B014144
M. Wt: 245.25 g/mol
InChI Key: ZRTJVRDXVSDKPX-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate is a dioxopyrrolidinyl ester characterized by a sulfur-containing acetylsulfanyl (-SAc) group at the β-position of the propanoate moiety. This compound belongs to a class of reactive esters widely used in organic synthesis, particularly for acyl transfer reactions. The dioxopyrrolidine ring (a cyclic imide) acts as an electron-deficient leaving group, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic substitutions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-6(11)16-5-4-9(14)15-10-7(12)2-3-8(10)13/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTJVRDXVSDKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification via N-Hydroxysuccinimide (NHS) Activation

The most widely documented method involves the activation of 3-acetylsulfanylpropanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent. This approach leverages the reactivity of NHS esters for efficient conjugation under mild conditions.

Reaction Mechanism:

  • 3-Acetylsulfanylpropanoic acid is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • NHS (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) are added sequentially at 0°C.

  • The mixture is stirred at room temperature for 12–24 hours, forming the NHS ester via nucleophilic acyl substitution.

Optimization Notes:

  • Excess EDC ensures complete activation of the carboxylic acid group.

  • Anhydrous conditions prevent hydrolysis of the NHS ester intermediate.

Yield: 75–85% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v).

Thiol-Acetylation Followed by Esterification

An alternative route involves synthesizing 3-acetylsulfanylpropanoic acid from 3-mercaptopropanoic acid prior to NHS activation.

Step 1: Acetylation of Thiol Group

  • 3-Mercaptopropanoic acid is treated with acetic anhydride (2.0 equivalents) in pyridine at 25°C for 4 hours.

  • The product is precipitated using ice-cold water and recrystallized from ethanol.

Step 2: NHS Ester Formation
Identical to Section 1.1, yielding the final compound with an overall yield of 68–72%.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements describe a continuous flow system to enhance reproducibility and scalability:

ParameterCondition
Reactor TypeMicrofluidic tubular reactor
SolventTetrahydrofuran (THF)
Residence Time15 minutes
Temperature25°C
Throughput1.2 kg/day

Advantages:

  • Reduced side reactions (e.g., hydrolysis) due to precise temperature control.

  • 95% conversion efficiency monitored via in-line FTIR.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 2.65 (t, 2H, CH₂COO), 2.85 (s, 4H, succinimide CH₂), 3.15 (t, 2H, SCH₂), 2.35 (s, 3H, COCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O, succinimide), 170.2 (C=O, acetyl), 35.6 (SCH₂).

Mass Spectrometry (MS):

  • ESI-MS: m/z 231.08 [M+H]⁺ (calculated: 231.06).

Applications in Bioconjugation

Protein Modification

The NHS ester reacts selectively with primary amines (e.g., lysine residues) to form stable amide bonds. In WO2022056318A1 , this compound is utilized to conjugate antibodies with cytotoxic payloads, achieving a drug-to-antibody ratio (DAR) of 3.8–4.2 .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-YL 3-(acetylthio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amides, while oxidation with hydrogen peroxide can produce sulfoxides .

Scientific Research Applications

Organic Synthesis

(2,5-Dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate serves as a versatile building block in organic chemistry. It is used for:

  • Preparation of Derivatives: The compound can be transformed into various derivatives through nucleophilic substitution reactions.
  • Intermediates in Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the development of pharmaceuticals and agrochemicals.

Bioconjugation Techniques

In biological research, this compound plays a significant role in modifying biomolecules:

  • Protein Modification: The acetylthio group allows for covalent bonding with nucleophilic residues (like lysine) in proteins, which can alter their structure and function. This is crucial for developing targeted drug delivery systems and studying protein interactions.
  • Peptide Conjugation: It is employed to create peptide-drug conjugates that enhance the therapeutic efficacy of peptide-based drugs by improving their stability and bioavailability.

Case Study 1: Drug Development

Research has demonstrated that (2,5-Dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate can be utilized to enhance the pharmacokinetic properties of peptide drugs. For instance, a study showed that conjugating this compound to a peptide significantly improved its stability against enzymatic degradation while maintaining its biological activity.

Case Study 2: Protein Engineering

In another study focused on protein engineering, researchers used this compound to modify specific lysine residues on therapeutic proteins. The modifications led to improved solubility and reduced immunogenicity, showcasing its potential in developing safer biologics.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-YL 3-(acetylthio)propanoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity is primarily due to the presence of the acetylthio group, which can undergo nucleophilic attack. The compound can modify proteins and peptides by reacting with lysine residues, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and biological activity of dioxopyrrolidinyl esters are highly dependent on the substituents attached to the propanoate chain. Below is a comparative analysis of structurally related compounds:

Key Structural Features and Reactivity

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Applications
(2,5-Dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate -SAc (thioester) C₉H₁₀NO₄S* ~227.24 High electrophilicity; potential for thiol-disulfide exchange reactions Prodrugs, bioconjugation
2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate -C₆H₄OH (phenolic) C₁₃H₁₃NO₅ 263.25 Hydrogen-bonding capability; enhanced solubility in polar solvents Targeted drug delivery (phenolic receptors)
2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate -CF₃ (trifluoromethyl) C₇H₆F₃NO₄ 225.12 Electron-withdrawing effect; improved metabolic stability Fluorinated drug intermediates
2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate -OCH₂CH₂OH (ether-alcohol) C₉H₁₃NO₆ 231.20 Amphiphilic properties; suitable for PEGylation strategies Solubility enhancement in APIs

*Estimated based on structural analogs.

Comparative Analysis of Reactivity and Stability

Electrophilicity: The trifluoropropanoate derivative (CF₃) exhibits the highest electrophilicity due to the strong electron-withdrawing effect of the -CF₃ group, accelerating acylation reactions . The acetylsulfanylpropanoate (-SAc) demonstrates moderate electrophilicity, with its reactivity further tunable via thiol-mediated reduction or oxidation .

Solubility and Lipophilicity: The hydroxyphenyl variant (-C₆H₄OH) shows increased water solubility due to phenolic hydrogen bonding, making it suitable for aqueous-phase reactions . The trifluoropropanoate (-CF₃) and acetylsulfanylpropanoate (-SAc) are more lipophilic, favoring membrane permeability in drug design .

Biological Interactions :

  • The hydroxyphenyl group may interact with tyrosine kinases or estrogen receptors, enabling targeted therapies .
  • The acetylsulfanyl group’s thioester functionality mimics natural biochemical intermediates (e.g., acetyl-CoA), suggesting utility in enzyme inhibition .

Research Findings and Implications

Synthetic Utility :

  • Dioxopyrrolidinyl esters with electron-withdrawing substituents (e.g., -CF₃, -SAc) are preferred in peptide coupling and polymer chemistry due to their high reactivity .
  • The hydroxyethoxy variant (-OCH₂CH₂OH) has been employed in PEGylated drug formulations to prolong circulation half-life .

Drug Development: Modifications to the dioxopyrrolidine ring (e.g., dimethyl groups in ) alter steric hindrance, impacting binding affinities to biological targets . Thioester-containing analogs like 3-acetylsulfanylpropanoate may serve as prodrugs, releasing active thiols upon enzymatic cleavage .

Safety Considerations: Compounds with reactive substituents (e.g., -SAc) require careful handling to avoid dermal or respiratory irritation, as noted in safety data for similar dioxopyrrolidinyl derivatives .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate, also known as SATP, is a compound with the molecular formula C9H11NO5S and CAS number 84271-78-3. This compound has garnered attention in various fields due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of SATP, including its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C9H11NO5S
  • Molecular Weight : 245.25 g/mol
  • IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate
  • InChI Key : ZRTJVRDXVSDKPX-UHFFFAOYSA-N

The biological activity of SATP is primarily attributed to its ability to form covalent bonds with nucleophilic groups in target molecules. The acetylthio group in SATP is particularly reactive, allowing it to undergo nucleophilic substitution reactions. This reactivity enables the modification of biomolecules such as proteins and peptides, particularly at lysine residues, which can lead to alterations in their structure and function .

Biological Applications

SATP has been investigated for various biological applications:

1. Bioconjugation Techniques

SATP is utilized in bioconjugation for modifying biomolecules. Its ability to react with nucleophiles makes it a valuable reagent for attaching labels or drugs to proteins and peptides, enhancing their functionality for therapeutic purposes.

3. Enzyme Inhibition

SATP may serve as a substrate or inhibitor for certain enzymes due to its structural features. Investigations into enzyme kinetics could reveal its potential as an inhibitor in metabolic pathways, although detailed studies are still needed .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to SATP or its synthetic derivatives:

StudyFindings
Demonstrated that similar compounds can modify protein functions by reacting with amino acid side chains.
Reported antimicrobial efficacy of sulfanylpropanoate derivatives against Gram-positive bacteria.
Investigated the enzyme inhibition potential of pyrrolidine derivatives, suggesting a pathway for drug development.

Comparative Analysis with Similar Compounds

The following table compares SATP with related compounds:

Compound NameStructureBiological Activity
N-Succinimidyl 3-(acetylthio)propionateStructureKnown for bioconjugation applications
3-(Acetylthio)propionic Acid N-Succinimidyl EsterStructureExhibits similar reactivity patterns

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a two-step process. First, maleic anhydride reacts with β-alanine in DMF at 60°C to form a maleimide intermediate. In the second step, N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) are added at 0–22°C to activate the carboxyl group, yielding the final product with a 64% yield . Key optimizations include temperature control (<22°C during DCC addition) to prevent side reactions and stoichiometric balancing of NHS (1.25 eq.) for efficient activation.
Synthetic Parameters Conditions
SolventDMF
Temperature (Step 1)60°C for 3 hours
Temperature (Step 2)0–22°C for 18.5 hours
Catalysts/ReagentsDCC, NHS
Yield64%

Q. How is the structural integrity of (2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 2.82 (s, 4H, pyrrolidinone), 3.02 (t, 2H, CH₂-S), 3.94 (t, 2H, CH₂-O), 6.74 (s, 2H, maleimide protons) .
  • ¹³C NMR (CDCl₃) : Peaks at 170.1 ppm (ester carbonyl) and 166.0 ppm (maleimide carbonyl) confirm functional groups. Discrepancies in integration or unexpected peaks may indicate impurities from incomplete NHS activation or hydrolysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use a chemical fume hood to prevent inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Avoid skin contact due to irritation risks .
  • Emergency Procedures : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s efficacy as a heterobifunctional PEG linker in protein conjugation?

  • Methodological Answer :

  • Experimental Design :

Amine-Thiol Crosslinking : React the NHS ester with lysine residues (amine) on a protein, followed by maleimide-thiol conjugation (e.g., cysteine-containing peptides). Use SDS-PAGE or mass spectrometry to validate crosslinking efficiency .

Competitive Reaction Analysis : Introduce free amines (e.g., glycine) or thiols (e.g., β-mercaptoethanol) to quantify nonspecific binding.

  • Optimization Variables : pH (6.5–7.5 for amine reactivity, 7.0–8.0 for thiols), molar ratio (1:5 linker:protein), and reaction time (2–4 hours at 4°C).

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in buffers (pH 4–9) at 25°C and 37°C. Monitor degradation via HPLC at 254 nm.

  • Conflict Resolution : Discrepancies may arise from hydrolysis of the NHS ester in aqueous environments. Use lyophilized formulations or add stabilizing agents (e.g., sucrose) for long-term storage. Data from accelerated stability tests (40°C/75% RH) can predict shelf-life .

    Degradation Pathways Mitigation Strategies
    NHS ester hydrolysisLyophilization, low-temperature storage
    Maleimide ring-openingUse fresh reagents, avoid basic conditions

Q. How do competing reactions (e.g., disulfide formation) impact the compound’s utility in bioconjugation, and how are these addressed?

  • Methodological Answer :

  • Problem Identification : Thiol-disulfide exchange can reduce maleimide-thiol conjugation efficiency.
  • Methodological Solutions :

Reducing Agents : Use tris(2-carboxyethyl)phosphine (TCEP) to maintain thiols in reduced form.

Kinetic Control : Conduct reactions at 4°C to slow disulfide formation.

Alternative Linkers : Compare with pyridyl disulfide-based linkers to quantify efficiency losses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Acetylthio)propionic acid N-succinimidyl ester
Reactant of Route 2
Reactant of Route 2
3-(Acetylthio)propionic acid N-succinimidyl ester

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